molecular formula C20H17NO6S2 B2699605 2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid CAS No. 857494-31-6

2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid

Cat. No.: B2699605
CAS No.: 857494-31-6
M. Wt: 431.48
InChI Key: MCEZDZGCNWEVPO-FXBPSFAMSA-N
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Description

2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid is a complex organic compound with a unique structure that combines a naphthalene ring system with a sulfonyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the naphthalene ring system: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the sulfonyl group: This step involves the reaction of the naphthalene derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the final product: The final step involves the reaction of the intermediate with a thiol reagent to introduce the sulfanylacetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfonyl and sulfanyl groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can interact with enzymes and receptors, modulating their activity. The naphthalene ring system can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4Z)-4-(4-methoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid
  • 2-[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropionic acid

Uniqueness

2-{[(4Z)-4-[(4-ethoxybenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group, in particular, can influence its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S2/c1-2-27-13-7-9-14(10-8-13)29(25,26)21-17-11-18(28-12-19(22)23)20(24)16-6-4-3-5-15(16)17/h3-11H,2,12H2,1H3,(H,22,23)/b21-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEZDZGCNWEVPO-FXBPSFAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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